Cas no 2172459-38-8 (tert-butyl 3-2-(4-chloro-3-methylphenyl)acetylazetidine-1-carboxylate)

tert-butyl 3-2-(4-chloro-3-methylphenyl)acetylazetidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-2-(4-chloro-3-methylphenyl)acetylazetidine-1-carboxylate
- tert-butyl 3-[2-(4-chloro-3-methylphenyl)acetyl]azetidine-1-carboxylate
- EN300-1283038
- 2172459-38-8
-
- インチ: 1S/C17H22ClNO3/c1-11-7-12(5-6-14(11)18)8-15(20)13-9-19(10-13)16(21)22-17(2,3)4/h5-7,13H,8-10H2,1-4H3
- InChIKey: KYGUKSKSLNRCMC-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1C)CC(C1CN(C(=O)OC(C)(C)C)C1)=O
計算された属性
- 精确分子量: 323.1288213g/mol
- 同位素质量: 323.1288213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 22
- 回転可能化学結合数: 5
- 複雑さ: 426
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.6Ų
- XLogP3: 3.2
tert-butyl 3-2-(4-chloro-3-methylphenyl)acetylazetidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1283038-10000mg |
tert-butyl 3-[2-(4-chloro-3-methylphenyl)acetyl]azetidine-1-carboxylate |
2172459-38-8 | 10000mg |
$4852.0 | 2023-10-01 | ||
Enamine | EN300-1283038-10.0g |
tert-butyl 3-[2-(4-chloro-3-methylphenyl)acetyl]azetidine-1-carboxylate |
2172459-38-8 | 10g |
$6082.0 | 2023-06-07 | ||
Enamine | EN300-1283038-2.5g |
tert-butyl 3-[2-(4-chloro-3-methylphenyl)acetyl]azetidine-1-carboxylate |
2172459-38-8 | 2.5g |
$2771.0 | 2023-06-07 | ||
Enamine | EN300-1283038-2500mg |
tert-butyl 3-[2-(4-chloro-3-methylphenyl)acetyl]azetidine-1-carboxylate |
2172459-38-8 | 2500mg |
$2211.0 | 2023-10-01 | ||
Enamine | EN300-1283038-5000mg |
tert-butyl 3-[2-(4-chloro-3-methylphenyl)acetyl]azetidine-1-carboxylate |
2172459-38-8 | 5000mg |
$3273.0 | 2023-10-01 | ||
Enamine | EN300-1283038-50mg |
tert-butyl 3-[2-(4-chloro-3-methylphenyl)acetyl]azetidine-1-carboxylate |
2172459-38-8 | 50mg |
$948.0 | 2023-10-01 | ||
Enamine | EN300-1283038-100mg |
tert-butyl 3-[2-(4-chloro-3-methylphenyl)acetyl]azetidine-1-carboxylate |
2172459-38-8 | 100mg |
$993.0 | 2023-10-01 | ||
Enamine | EN300-1283038-0.05g |
tert-butyl 3-[2-(4-chloro-3-methylphenyl)acetyl]azetidine-1-carboxylate |
2172459-38-8 | 0.05g |
$1188.0 | 2023-06-07 | ||
Enamine | EN300-1283038-0.1g |
tert-butyl 3-[2-(4-chloro-3-methylphenyl)acetyl]azetidine-1-carboxylate |
2172459-38-8 | 0.1g |
$1244.0 | 2023-06-07 | ||
Enamine | EN300-1283038-500mg |
tert-butyl 3-[2-(4-chloro-3-methylphenyl)acetyl]azetidine-1-carboxylate |
2172459-38-8 | 500mg |
$1084.0 | 2023-10-01 |
tert-butyl 3-2-(4-chloro-3-methylphenyl)acetylazetidine-1-carboxylate 関連文献
-
2. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
tert-butyl 3-2-(4-chloro-3-methylphenyl)acetylazetidine-1-carboxylateに関する追加情報
Introduction to tert-butyl 3-2-(4-chloro-3-methylphenyl)acetylazetidine-1-carboxylate (CAS No. 2172459-38-8)
Tert-butyl 3-2-(4-chloro-3-methylphenyl)acetylazetidine-1-carboxylate (CAS No. 2172459-38-8) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological and therapeutic applications. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.
The chemical structure of tert-butyl 3-2-(4-chloro-3-methylphenyl)acetylazetidine-1-carboxylate is composed of a tert-butyl group attached to an azetidine ring, which is further functionalized with a 4-chloro-3-methylphenylacetyl moiety. The tert-butyl group provides steric hindrance and enhances the stability of the compound, while the azetidine ring and the substituted phenylacetyl group contribute to its unique pharmacological properties.
In terms of chemical synthesis, tert-butyl 3-2-(4-chloro-3-methylphenyl)acetylazetidine-1-carboxylate can be prepared through a multi-step process involving the coupling of a tert-butyl azetidine carboxylate with a 4-chloro-3-methylphenylacetyl chloride. This reaction typically proceeds under mild conditions using a suitable base such as triethylamine or diisopropylethylamine. The resulting product is purified through standard techniques such as column chromatography or recrystallization to ensure high purity and yield.
The biological activities of tert-butyl 3-2-(4-chloro-3-methylphenyl)acetylazetidine-1-carboxylate have been extensively studied in recent years. One of the key areas of interest is its potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in various physiological processes and are important targets for drug discovery. Research has shown that this compound can selectively bind to specific GPCRs, modulating their activity and potentially leading to therapeutic benefits in conditions such as neurological disorders and metabolic diseases.
In addition to its GPCR modulation properties, tert-butyl 3-2-(4-chloro-3-methylphenyl)acetylazetidine-1-carboxylate has also demonstrated anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in immune cells. This property makes it a promising candidate for the development of new anti-inflammatory drugs, particularly for conditions like rheumatoid arthritis and inflammatory bowel disease.
Clinical trials involving tert-butyl 3-2-(4-chloro-3-methylphenyl)acetylazetidine-1-carboxylate are currently underway to evaluate its safety and efficacy in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed. These findings are encouraging and pave the way for further clinical development.
The pharmacokinetic properties of tert-butyl 3-2-(4-chloro-3-methylphenyl)acetylazetidine-1-carboxylate have also been investigated to optimize its therapeutic potential. Studies have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for oral administration. The compound has good bioavailability and a reasonable half-life, which are important factors for ensuring effective drug delivery.
In conclusion, tert-butyl 3-2-(4-chloro-3-methylphenyl)acetylazetidine-1-carboxylate (CAS No. 2172459-38-8) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies continue to explore its mechanisms of action and clinical applications, contributing to the advancement of medicinal chemistry and drug discovery.
2172459-38-8 (tert-butyl 3-2-(4-chloro-3-methylphenyl)acetylazetidine-1-carboxylate) Related Products
- 2137450-77-0(5-bromo-N-(4-hydroxy-2-oxooxolan-3-yl)pentanamide)
- 851405-33-9(2-(4-ethoxyphenyl)-N-2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethylacetamide)
- 130336-76-4(1,5-Benzothiazepine, 7-chloro-2,3-dihydro-4-(methylthio)-)
- 1146902-08-0((3Z)-5-fluoro-3-[2-(4-methoxyphenyl)-2-oxoethylidene]-1H-indol-2-one)
- 2229330-57-6(tert-butyl N-1-amino-3-(3-methylfuran-2-yl)propan-2-ylcarbamate)
- 477889-19-3(1-{4-(2-Chloro-6-fluorobenzyl)oxyphenyl}-1-ethanol)
- 2228581-07-3((3-bromopyridin-2-yl)methanesulfonyl fluoride)
- 879-85-6(2-Butenoic acid, 3-(2-thienyl)-, ethyl ester)
- 2229376-31-0(N-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)methyl-N-methylhydroxylamine)
- 1803684-42-5(Ethyl 2-amino-5-(difluoromethyl)-3-nitropyridine-6-carboxylate)




